5H-Oxazolo[3,2-A]pyridin-5-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Oxazolo[3,2-A]pyridin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid or its derivatives, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a catalyst and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 5H-Oxazolo[3,2-A]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[3,2-A]pyridine-5-one under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Oxazolo[3,2-A]pyridine-5-one.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted oxazolo[3,2-A]pyridin-5-OL derivatives.
Scientific Research Applications
5H-Oxazolo[3,2-A]pyridin-5-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Oxazolo[3,2-A]pyridin-5-OL involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Oxazolo[4,5-c]pyridin-2(3H)-one: Similar in structure but differs in the position of the oxazole ring.
Isoxazolopyridines: Compounds containing an isoxazole ring fused to a pyridine ring.
Uniqueness: 5H-Oxazolo[3,2-A]pyridin-5-OL is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties .
Properties
CAS No. |
201532-30-1 |
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Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5H-[1,3]oxazolo[3,2-a]pyridin-5-ol |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-3-7-8(6)4-5-10-7/h1-6,9H |
InChI Key |
JJWPRLJAQAEGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(N2C=COC2=C1)O |
Origin of Product |
United States |
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